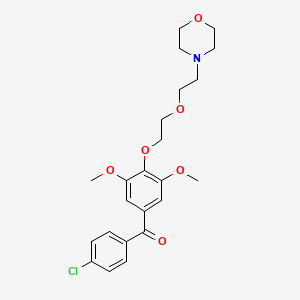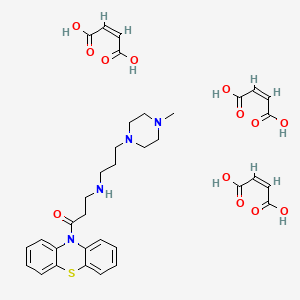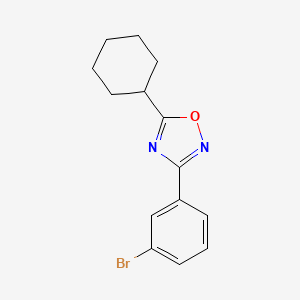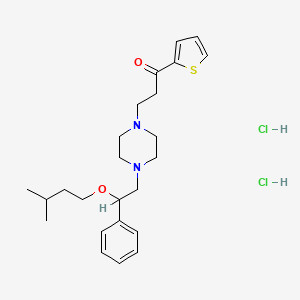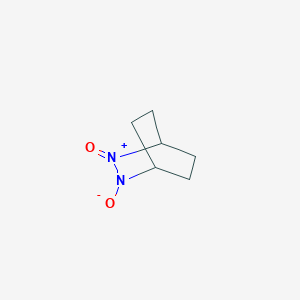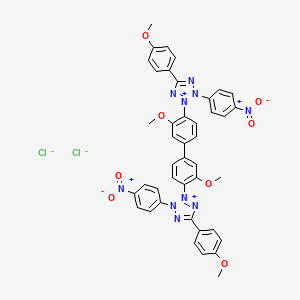
Diphenylmethylcyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)cyclopentadiene is an organic compound characterized by a cyclopentadiene ring substituted with a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diphenylmethanol in the presence of a strong acid catalyst. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the diphenylmethyl cation is generated and subsequently reacts with the cyclopentadiene ring.
Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)cyclopentadiene often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylmethyl)cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring or the diphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketone derivatives, while reduction can produce diphenylmethylcyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)cyclopentadiene involves its interaction with various molecular targets. In chemical reactions, the diphenylmethyl group can stabilize carbocations, facilitating electrophilic reactions. The cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic structures.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene: A simpler analog without the diphenylmethyl group.
Diphenylmethane: Lacks the cyclopentadiene ring but contains the diphenylmethyl group.
1,2-Diphenylcyclopentadiene: A related compound with two phenyl groups attached to the cyclopentadiene ring.
Uniqueness: 1-(Diphenylmethyl)cyclopentadiene is unique due to the presence of both the cyclopentadiene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H16 |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |
InChI |
InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |
InChI-Schlüssel |
UPCCBSOQEHJDCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




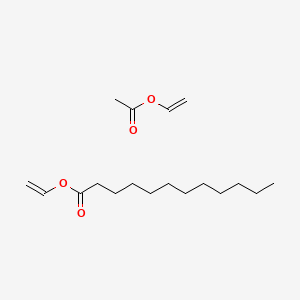
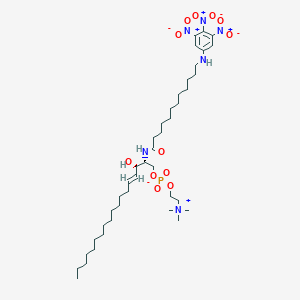
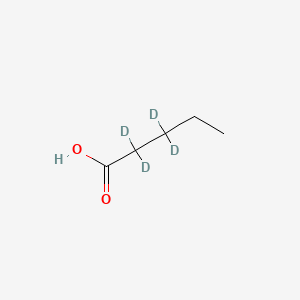
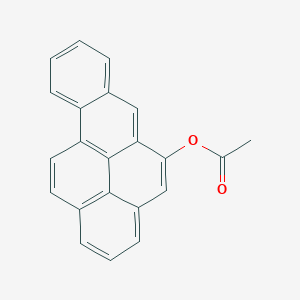
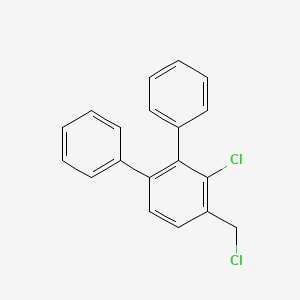
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
